molecular formula C10H11N3O B163136 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one CAS No. 132874-67-0

5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one

Cat. No. B163136
M. Wt: 189.21 g/mol
InChI Key: WZANXVXLOKIMAM-UHFFFAOYSA-N
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Patent
US05273975

Procedure details

t-Butyl (1,2,5,6-tetrahydro-2-oxo-4H-imidazo(4,5,1-ij)quinolin-5-yl)carbamate (1.65 g, 0.057 mol) was dissolved in methanol HCl (85 mL) and stirred at room temperature for 1 hour. The solvent was removed under reduced pressure to give 1.29 g of crude product. An analytical sample was recrystallized from methanol and ether to give a pink solid, mp >300° C. Anal. Calcd. for C10H11N3O.HCl.1/2H2O: C, 51.58; H, 5.58; Cl, 15.11; N, 17.90. Found: C, 51.04; H, 5.47; Cl, 15.10; N, 17.86.
Name
t-Butyl (1,2,5,6-tetrahydro-2-oxo-4H-imidazo(4,5,1-ij)quinolin-5-yl)carbamate
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:12]2[C:13]3[C:8]([CH2:9][CH:10]([NH:14]C(=O)OC(C)(C)C)[CH2:11]2)=[CH:7][CH:6]=[CH:5][C:4]=3[NH:3]1>Cl.CO>[NH2:14][CH:10]1[CH2:9][C:8]2[C:13]3=[C:4]([NH:3][C:2](=[O:1])[N:12]3[CH2:11]1)[CH:5]=[CH:6][CH:7]=2 |f:1.2|

Inputs

Step One
Name
t-Butyl (1,2,5,6-tetrahydro-2-oxo-4H-imidazo(4,5,1-ij)quinolin-5-yl)carbamate
Quantity
1.65 g
Type
reactant
Smiles
O=C1NC=2C=CC=C3CC(CN1C23)NC(OC(C)(C)C)=O
Name
Quantity
85 mL
Type
solvent
Smiles
Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1CN2C3=C(C=CC=C3C1)NC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: CALCULATEDPERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.